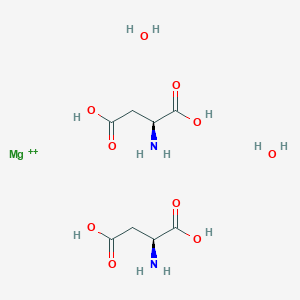

镁;(2S)-2-氨基丁二酸;二水合物

描述

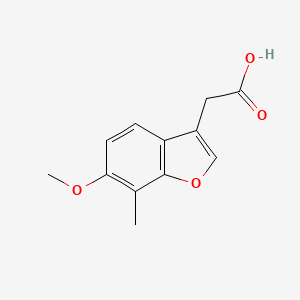

“Magnesium;(2S)-2-aminobutanedioic acid;dihydrate” is a compound that involves magnesium, an essential mineral in the body, and (2S)-2-aminobutanedioic acid, also known as L-aspartic acid, an amino acid. The “dihydrate” indicates that two water molecules are associated with each formula unit of this compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between the metal ion (in this case, magnesium) and the organic compound. For instance, magnesium oxide nanoparticles have been synthesized using a solid-state chemical method involving magnesium acetate and oxalic acid . Another study reported the use of a sol-gel synthesis method with oxalic acid and tartaric acid for the production of MgO nanocrystals .科学研究应用

可生物降解材料和骨科应用

镁 (Mg) 及其合金由于其优异的生物相容性和出色的生物力学相容性,其在可生物降解材料中的潜力已得到广泛研究。它们对于骨水泥、骨支架或植入物涂层等骨科应用特别有前景,因为它们能够在生理环境中降解,而无需在愈合后进行移除手术。镁合金上的聚合物涂层,包括聚乳酸 (PLA)、聚乳酸-乙醇酸共聚物 (PLGA) 和其他涂层,已被证明可以显着提高耐腐蚀性和生物相容性,为下一代生物医学应用铺平了道路 (Li 等人,2018 年)。此外,镁基生物陶瓷和氧化物已被发现可增强骨诱导、骨再生,并为骨细胞的生长和增殖提供有利的环境 (Nabiyouni 等人,2018 年)。

神经保护剂

硫酸镁因其神经保护特性而受到研究,特别是在足月新生儿脑病和成人中风患者中。它在神经元突触处充当钙通道拮抗剂,防止兴奋性氨基酸过度激活受体,从而可能减轻神经元损伤 (Lingam 和 Robertson,2018 年)。

环境保护

镁在汽车应用中的使用有助于节约燃料和保护环境。镁合金由于其重量轻的特点,可以显着减轻车辆重量,从而提高燃油效率并减少排放。涂层和合金的最新进展提高了镁的耐腐蚀性,使其成为汽车部件的可行选择 (Kulekci,2008 年)。

挑战和未来方向

尽管镁及其化合物具有广阔的应用前景,但仍面临着在生理环境中快速降解和需要提高耐腐蚀性的挑战。目前正在进行研究以开发可以控制降解速率的涂层和合金,使这些材料更适合医疗和环境应用。镁与其他元素(如钾)的协同作用也值得进一步研究,以优化其在各种应用中的使用 (Dou 等人,2017 年)。

作用机制

Target of Action

Magnesium l-aspartate dihydrate, also known as Magnesium;(2S)-2-aminobutanedioic acid;dihydrate, is primarily targeted towards the regulation of magnesium levels in the body . Magnesium is an essential micronutrient that plays a crucial role in various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Mode of Action

The compound works by supplying magnesium, which is chelated, or bound, to aspartate, a dicarboxylic amino acid . This chelated structure enhances the water solubility of magnesium l-aspartate dihydrate compared to other magnesium salts, such as magnesium oxide or magnesium citrate . This high solubility facilitates its absorption in the body, thereby effectively increasing the body’s magnesium levels .

Biochemical Pathways

Magnesium l-aspartate dihydrate affects several biochemical pathways due to the critical role of magnesium in numerous enzymatic reactions. It is a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . For instance, it is involved in the glycolysis pathway, where it aids in the conversion of glucose to pyruvate, and in the Krebs cycle, where it helps generate energy .

Pharmacokinetics

The pharmacokinetics of Magnesium l-aspartate dihydrate is characterized by its high oral bioavailability . This means that a significant proportion of the ingested compound is absorbed into the bloodstream. The compound’s high water solubility contributes to its high bioavailability . .

Result of Action

The primary result of the action of Magnesium l-aspartate dihydrate is the increase in the body’s magnesium levels . This can help prevent and treat magnesium deficiency, which can manifest as loss of appetite, nausea, vomiting, fatigue, and weakness . Moreover, by participating in numerous enzymatic reactions, it supports various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

属性

IUPAC Name |

magnesium;(2S)-2-aminobutanedioic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXHZXYTCHQPJ-PXYKVGKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18MgN2O10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on the evaluation of enantiomeric purity of Magnesium-L-aspartate dihydrate. [] This suggests that the study likely investigated the presence and quantity of both the desired L-aspartate enantiomer and the undesired D-aspartate enantiomer in samples of the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

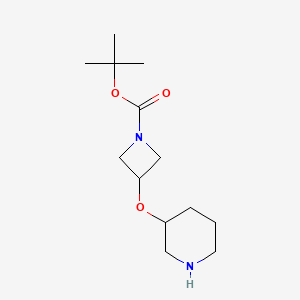

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)

![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)

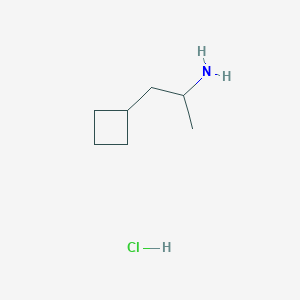

![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)

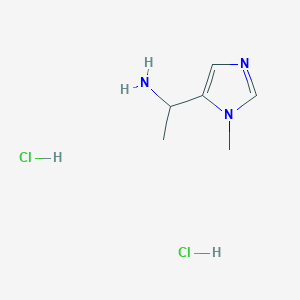

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)